molecular formula C14H22O2 B14281018 2,3,5,6-Tetraethylbenzene-1,4-diol CAS No. 137039-62-4

2,3,5,6-Tetraethylbenzene-1,4-diol

Cat. No.: B14281018
CAS No.: 137039-62-4
M. Wt: 222.32 g/mol
InChI Key: MPBQUWCDEJAAEH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraethylbenzene-1,4-diol is an organic compound with the molecular formula C({14})H({22})O(_{2}) It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are replaced by ethyl groups at the 2, 3, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetraethylbenzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually include:

    Temperature: 0-5°C to control the reaction rate and avoid side reactions.

    Solvent: Anhydrous dichloromethane or chloroform to dissolve the reactants and catalyst.

    Reaction Time: Several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. The use of advanced catalysts and solvents can further improve the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetraethylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction of the quinone form back to the diol can be achieved using reducing agents such as sodium borohydride (NaBH(_4)).

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral medium, CrO(_3) in acetic acid.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of tetraethylquinone.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,5,6-Tetraethylbenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties due to its diol structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetraethylbenzene-1,4-diol exerts its effects involves its ability to donate and accept electrons due to the presence of hydroxyl groups. This redox activity makes it a potential antioxidant. The molecular targets and pathways involved include:

    Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress in biological systems.

    Enzyme Inhibition: Potential to inhibit certain enzymes by interacting with their active sites.

Comparison with Similar Compounds

2,3,5,6-Tetraethylbenzene-1,4-diol can be compared with other hydroquinone derivatives such as:

    2,3,5,6-Tetramethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.

    2,3,5,6-Tetraethylbenzene-1,4-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

137039-62-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2,3,5,6-tetraethylbenzene-1,4-diol

InChI

InChI=1S/C14H22O2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h15-16H,5-8H2,1-4H3

InChI Key

MPBQUWCDEJAAEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1O)CC)CC)O)CC

Origin of Product

United States

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